molecular formula C10H14FN3 B1528646 1-(3-Fluoropyridin-2-yl)-1,4-diazepane CAS No. 1339242-88-4

1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Cat. No. B1528646
CAS RN: 1339242-88-4
M. Wt: 195.24 g/mol
InChI Key: DSIYBRLDYNHRPK-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered rings containing two nitrogen atoms, and they are often used in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains a fluoropyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would likely be influenced by the presence of the fluoropyridine and diazepane groups. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would be influenced by its molecular structure. Fluoropyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Fluorinated Compounds

Fluorinated pyridines, such as 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. They are often used in the synthesis of pharmaceuticals, where the introduction of fluorine atoms can significantly alter the biological activity of the compounds .

Agriculture: Development of Herbicides

The introduction of fluorine atoms into lead structures of agricultural chemicals has been a common modification to improve their physical, biological, and environmental properties. Compounds like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane may serve as intermediates in the synthesis of herbicides with enhanced efficacy .

Material Science: Advanced Material Synthesis

In material science, fluorinated pyridines are used to develop advanced materials with specific properties. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of materials, which is beneficial in creating specialized polymers and coatings .

Environmental Science: Pollution Treatment

Compounds with fluoropyridine structures are explored for their potential use in environmental applications, such as the treatment of pollutants. Their strong electron-withdrawing capabilities might help in breaking down harmful substances in the environment .

Biochemistry: Enzyme Inhibition

In biochemistry, fluorinated compounds are often used as enzyme inhibitors. The structural specificity of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane could make it a candidate for the inhibition of certain biochemical pathways, potentially leading to new treatments for diseases .

Pharmacology: Drug Development

The pharmacological applications of fluorinated pyridines include their use as intermediates in drug development. Their unique properties can lead to the creation of drugs with improved pharmacokinetics and pharmacodynamics. For instance, they can be used in the synthesis of thrombin inhibitors, which are important in the treatment of blood-clotting disorders .

Future Directions

The future directions for research on “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would likely depend on its potential applications. Given the interest in both diazepanes and fluoropyridines in medicinal chemistry, it could be of interest for the development of new pharmaceuticals .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIYBRLDYNHRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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